1-(2-Aminocyclohex-1-en-1-yl)ethanone
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Overview
Description
“1-(2-Aminocyclohex-1-en-1-yl)ethanone” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.20 .
Synthesis Analysis
The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate, while using a flask with a Dean-Stark trap . The yield of the compound was 52% .Chemical Reactions Analysis
The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate . This suggests that “this compound” may be involved in reactions with these compounds.Physical and Chemical Properties Analysis
The boiling point and other physical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Photocycloaddition Reactions
The compound shows potential in photocycloaddition reactions, specifically in the synthesis of diacylcyclobutene derivatives and benzopyranones through selective reactions with acylcyclohexenones. This application is crucial for developing complex molecular structures in organic synthesis (Ferrer & Margaretha, 2001).
Antimicrobial Activity
Heterocyclic compounds derived from 1-(2-Aminocyclohex-1-en-1-yl)ethanone have shown antimicrobial activity, suggesting their use in pharmaceuticals and drug research. The synthesis of these compounds typically involves starting materials known as active pharmaceutical ingredients, demonstrating their relevance in medicinal chemistry (Wanjari, 2020).
Aza-Claisen Rearrangement
The compound is also involved in the synthesis of unusual heterocycles through the aza-Claisen rearrangement, indicating its utility in creating diverse chemical entities for further pharmacological evaluation (Majumdar & Samanta, 2001).
Diels-Alder Reaction Catalysis
In catalysis, this compound derivatives are synthesized via Diels-Alder reactions, studied for their reaction mechanisms and regioselectivity. This research underlines the compound's role in facilitating reactions to form structurally complex products efficiently (Haghdadi, Ahmadpour, & Bosra, 2014).
Oxazole Synthesis
The compound participates in novel synthetic routes, such as the three-component synthesis of oxazoles, showcasing its versatility in heterocyclic chemistry. This method emphasizes the compound's contribution to generating functionalized molecules for various applications (Merkul & Müller, 2006).
Synthesis of Tryptamines
It also facilitates the synthesis of branched tryptamines, indicating its potential in producing bioactive compounds. This application is particularly relevant in drug discovery, where the synthesis of novel tryptamine derivatives could lead to new therapeutic agents (Salikov et al., 2017).
Ligand for Catalytic Asymmetric Synthesis
Furthermore, this compound derivatives serve as ligands in catalytic asymmetric synthesis, enhancing the production of chiral molecules. This capability is vital for synthesizing enantiomerically pure compounds in pharmaceutical manufacturing (Wipf & Wang, 2002).
Safety and Hazards
The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
1-(2-aminocyclohexen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGEKWBOSYIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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